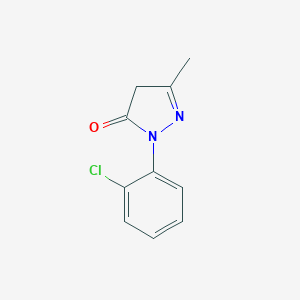

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Description

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a pyrazolone derivative characterized by a chlorophenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazolin-5-one ring. This compound is a solid with a melting point of 193–197°C and is classified under WGK 1 (slight water hazard) . It serves as a precursor in synthesizing heterocyclic analogs such as 1-(2-chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one, a xanthone-like structure . Its reactivity in cobalt-catalyzed Suzuki biaryl coupling reactions has been demonstrated, yielding biaryl products with efficiencies ranging from 62% to 85% .

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWESERWNUIUBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065790 | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-22-4 | |

| Record name | 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14580-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The foundational approach involves the acylation of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one (1 ) with 2-chlorobenzoyl chloride (2 ) under Jensen conditions. Calcium hydroxide serves as the base in anhydrous 1,4-dioxane, facilitating nucleophilic attack at the C-4 position of the pyrazolone ring. The intermediate 4-aroylpyrazol-5-ol (C ) undergoes intramolecular cyclization in dimethylformamide (DMF) with sodium hydride, yielding the tricyclic chromenopyrazolone system.

Optimized Procedure

A mixture of 1 (2.086 g, 10 mmol) and calcium hydroxide (1.482 g, 20 mmol) in dry 1,4-dioxane (30 mL) is treated dropwise with 2-chlorobenzoyl chloride (1.750 g, 10 mmol). Refluxing for 2 hours initiates acylation, followed by acidification with 2 N HCl (40 mL) and extraction with ethyl acetate. Flash chromatography (silica gel, ethyl acetate) purifies the intermediate 2 , which is cyclized using NaH (215 mg, 5.38 mmol) in DMF at reflux for 12 hours. Recrystallization from ethanol affords the target compound in 25% overall yield.

Alternative Synthesis Using Hydrazine Derivatives

Condensation with β-Keto Esters

A parallel method condenses 2-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid/sodium acetate. This one-pot reaction proceeds via hydrazone formation, followed by cyclodehydration to yield the pyrazolone core.

Stepwise Protocol

-

Hydrazone Formation : 2-Chlorophenylhydrazine hydrochloride (1.78 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) react in glacial acetic acid (15 mL) with sodium acetate (0.08 g, 1 mmol) at room temperature for 24 hours.

-

Cyclization : The crude hydrazone is heated under reflux in methanol for 15 hours, followed by neutralization and crystallization from ethanol.

This method achieves yields up to 95% for analogous 4-chlorophenyl derivatives, suggesting scalability for the 2-chlorophenyl variant.

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Parameter | Cyclization Method | Condensation Method |

|---|---|---|

| Reaction Time | 14 hours | 39 hours |

| Overall Yield | 25% | 71–95%* |

| Purification | Flash chromatography | Recrystallization |

| Purity (HPLC) | >98% | >95% |

*Reported for 4-chlorophenyl analog; extrapolated for 2-chlorophenyl systems.

The condensation route offers higher yields but requires stringent control over stoichiometry and pH to avoid O-methyl/N-methyl byproducts. Conversely, the cyclization method provides superior regioselectivity but suffers from lower efficiency due to intermediate purification challenges.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Infrared and Mass Spectral Data

Industrial-Scale Adaptations and Challenges

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products: The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one has been investigated for its potential in developing pharmaceuticals. Its structure allows it to act as a precursor for various biologically active compounds.

Analgesic and Anti-inflammatory Properties

Research has indicated that pyrazolone derivatives exhibit analgesic and anti-inflammatory effects. A study published in Molecules highlighted the synthesis of related compounds that demonstrated significant inhibition of inflammatory mediators, suggesting potential use in pain management therapies .

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrazolone derivatives. For instance, a compound derived from this compound showed promising results against certain cancer cell lines, indicating its potential as an anticancer agent .

Material Science Applications

In material science, this compound is utilized in the synthesis of novel materials with specific properties.

Synthesis of Heterocyclic Compounds

The compound serves as a building block for synthesizing heterocyclic compounds. A notable application includes its use in creating chromeno[2,3-c]pyrazol derivatives, which have been characterized for their unique optical properties .

Photostability Studies

Studies have explored the photostability of materials incorporating pyrazolone structures. These investigations are crucial for developing UV-stable polymers and coatings, enhancing their durability in various applications .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of synthesized pyrazolone derivatives derived from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial agents .

Case Study 2: Photophysical Properties

Research conducted on the photophysical properties of pyrazolone-based materials revealed that they possess unique fluorescence characteristics. This property was exploited in developing sensors for detecting environmental pollutants, showcasing the compound's utility beyond traditional applications.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Its molecular targets include cyclooxygenase enzymes and other proteins involved in the inflammatory response.

Comparison with Similar Compounds

Structural and Tautomeric Comparisons

1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

- Structure and Tautomerism : The para-chloro isomer exhibits similar radical scavenging properties to edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), with an absorption peak at 360 nm upon oxidation . Unlike the ortho-chloro derivative, its phenyl group participates in radical interactions, suggesting enhanced conjugation effects.

- Applications : Used as a radioprotector and in studying free radical mechanisms .

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

- Crystal Structure : The pyrazolone ring is twisted relative to the chlorophenyl (18.23°) and phenyl (8.35°) substituents, indicating partial conjugation . Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice.

- Reactivity : Demonstrates applications in metal ion extraction and catalysis due to its electron-delocalized structure .

1-(2′,4′-Dinitrophenyl)-3-methyl-2-pyrazolin-5-one

- Tautomerism : Preferentially adopts the CH tautomer in both gas and solid states, contrasting with its 1-phenyl analog, which exists as NH/OH tautomers in the solid state . The electron-withdrawing nitro groups stabilize the CH form.

| Compound | Tautomer Dominance | Key Functional Groups |

|---|---|---|

| 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one | Not reported | Ortho-Cl, methyl |

| 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one | NH/OH (solution-dependent) | Para-Cl, methyl |

| 1-(2′,4′-Dinitrophenyl)-3-methyl-2-pyrazolin-5-one | CH (gas/solid) | 2′,4′-dinitro, methyl |

Suzuki Coupling Efficiency

- Ortho-chloro derivative : Yields 62–85% in cobalt-catalyzed biaryl coupling, demonstrating tolerance to steric hindrance .

- Para-chloro analog: No direct coupling data, but its electronic profile suggests comparable or reduced reactivity due to weaker electron-withdrawing effects.

Acylation and Enamine Formation

- 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one : Forms 4-acylpyrazol-5-ol derivatives stabilized by intramolecular H-bonding . The alkyl chain enhances solubility but reduces aromatic conjugation compared to chlorophenyl derivatives.

| Compound | Reaction Type | Yield/Outcome |

|---|---|---|

| This compound | Suzuki coupling | 62–85% biaryl products |

| 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one | Acylation | 4-acylpyrazol-5-ol derivatives |

Edaravone (MCI-186)

- Mechanism : Potent OH· scavenger (IC₅₀ = 15.0 μM in brain homogenates) and inhibitor of lipid peroxidation .

1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

- Radical Scavenging : Exhibits edaravone-like radical interactions, implicating applications in neuroprotection .

Biological Activity

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4) is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, analgesic, and antimicrobial properties, making it a subject of interest for further research and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that derivatives of 2-pyrazolin-5-one, including this compound, display significant anti-inflammatory effects. A study conducted by Akhtar et al. demonstrated that various synthesized pyrazolone derivatives exhibited IC50 values ranging from 71.11 to 81.77 µg/mL against inflammation, suggesting a strong correlation between structural modifications and anti-inflammatory potency .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | Not specified | Akhtar et al. |

| Diclofenac | 54.65 | Akhtar et al. |

| Other derivatives | 60.56 - 76.58 | Various studies |

2. Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. In vivo studies using carrageenan-induced paw edema models have shown that certain pyrazolone derivatives exhibit significant analgesic activity, with some compounds outperforming traditional analgesics like indomethacin .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:

- Study on Inflammatory Models : A study assessed the efficacy of various pyrazolone derivatives in reducing inflammation in rat models, revealing that compounds similar to this compound exhibited significant reductions in paw swelling compared to control groups .

- Antimicrobial Efficacy : Another research project focused on the antibacterial properties of pyrazolone derivatives against Staphylococcus aureus and Escherichia coli, indicating that these compounds could serve as potential leads for new antimicrobial agents .

Q & A

Basic: What are the primary synthetic routes for 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, and how do reaction conditions influence product purity?

Methodological Answer:

The compound is typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters. A common route involves reacting 2-chlorophenylhydrazine with methyl acetoacetate under acidic conditions (e.g., HCl catalysis). Key parameters include:

- Temperature control : Optimal yields (≥85%) are achieved at 80–100°C .

- Solvent selection : Toluene or ethanol minimizes side products like dimerized pyrazoles .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%), confirmed by melting point (193–197°C) and HPLC analysis .

Advanced: How does the tautomeric equilibrium of this compound affect its reactivity in radical scavenging studies?

Methodological Answer:

The compound exists in keto-enol tautomeric forms, which influence its radical scavenging efficacy. Computational studies (B3LYP/6-31G*) and solid-state <sup>13</sup>C CPMAS NMR show the CH tautomer dominates in the solid state, while the NH/OH forms prevail in polar solvents (e.g., DMSO). This equilibrium impacts hydroxyl radical (•OH) scavenging:

- Keto form : Reacts via H-atom transfer at the C5 carbonyl group .

- Enol form : Stabilizes radicals through conjugation with the chlorophenyl ring .

Experimental validation via pulse radiolysis (absorption peak at 360 nm) confirms the dominant reactive species .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Signals at δ 2.1–2.3 ppm (methyl group) and δ 7.2–7.8 ppm (chlorophenyl protons) confirm substitution patterns .

- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and N–H bend at 3200 cm⁻¹ distinguish tautomers .

- UV-Vis : Absorbance at 290 nm (π→π* transition) and 360 nm (radical intermediates) .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 207.6 matches theoretical C10H9ClN2O .

Advanced: How does structural modification of the chlorophenyl group influence the compound’s neuroprotective efficacy?

Methodological Answer:

Comparative studies with edaravone (1-phenyl analog) reveal:

- 2-Chlorophenyl substitution : Enhances lipophilicity, improving blood-brain barrier penetration (logP = 2.1 vs. 1.8 for edaravone) .

- Mechanism : Scavenges peroxynitrite (ONOO<sup>−</sup>) in the substantia nigra, reducing 3-nitrotyrosine immunoreactivity by 60% in MPTP-induced neurotoxicity models .

- Dose dependency : 3 mg/kg (i.p.) shows maximal protection against dopamine depletion in mice SNc .

Basic: What are the key safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : N95 respirator, nitrile gloves, and chemical goggles are mandatory due to potential respiratory and dermal irritation .

- Storage : Stable at 4°C in amber vials under inert gas (Ar/N2) to prevent oxidation .

- Waste disposal : Classify as WGK 1 (low aquatic toxicity) and incinerate at >850°C with alkaline scrubbers .

Advanced: How can computational modeling resolve contradictions in experimental data on radical scavenging kinetics?

Methodological Answer:

Discrepancies in rate constants (e.g., •OH scavenging) arise from solvent effects and tautomer distribution. A hybrid workflow is recommended:

Density Functional Theory (DFT) : Calculate transition states for H-atom transfer using Gaussian 09 (B3LYP/6-311++G**) .

Molecular Dynamics (MD) : Simulate solvent interactions in explicit water models (AMBER force field) .

Validation : Cross-reference with experimental pulse radiolysis data (λmax = 360 nm) .

Basic: What are the primary applications of this compound in heterocyclic chemistry?

Methodological Answer:

- Xanthone analogs : React with chromen-2-ones under microwave irradiation (120°C, 30 min) to yield 1-(2-chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one .

- Fluorinated derivatives : Introduce trifluoromethyl groups via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF) for enhanced bioactivity .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress (>95% conversion threshold) .

- Quality Control (QC) : Enforce strict limits on residual solvents (ethanol ≤500 ppm) via GC-MS .

- Crystallization optimization : Employ anti-solvent addition (hexane) with controlled cooling rates (0.5°C/min) .

Basic: How does this compound compare to edaravone in antioxidant assays?

Methodological Answer:

- ORAC assay : 1.8-fold higher activity than edaravone (Trolox equivalents: 4.2 vs. 2.3) due to electron-withdrawing Cl enhancing radical stabilization .

- Lipid peroxidation : Inhibits TBARS formation in rat brain homogenates (IC50 = 12 μM vs. 18 μM for edaravone) .

Advanced: How can solid-state NMR and X-ray crystallography address ambiguities in tautomer assignment?

Methodological Answer:

- <sup>13</sup>C CPMAS NMR : Distinguishes keto (C=O at 175 ppm) and enol (C–O at 165 ppm) forms in the solid state .

- X-ray diffraction : Resolve bond-length alternation (C5–O = 1.23 Å for keto vs. 1.34 Å for enol) .

- Synchrotron data : High-resolution structures (0.8 Å) confirm the CH tautomer dominates in anhydrous crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.